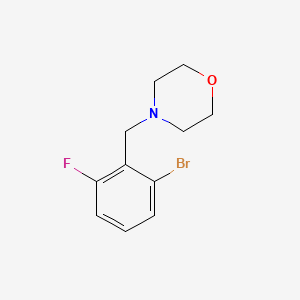

1-Bromo-3-fluoro-2-(morpholinomethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Fluorinated Biphenyls

Fluorinated biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in manufacturing various pharmacologically active substances, including anti-inflammatory and analgesic agents. Their synthesis, however, often involves complex procedures that can limit their application due to the high costs and environmental risks associated with the use of palladium catalysts and toxic reactants. Research efforts have been aimed at developing more practical and environmentally friendly methods for their synthesis, which could potentially apply to the synthesis and application of 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene in similar contexts (Qiu et al., 2009).

Supramolecular Chemistry

Benzene derivatives play a significant role in supramolecular chemistry, serving as versatile building blocks for the assembly of complex structures with potential applications in nanotechnology, polymer processing, and biomedical fields. The ability of these compounds to form stable, one-dimensional rod-like structures through hydrogen bonding makes them valuable in the design of functional materials and devices. This suggests that this compound could find applications in the development of new materials with specific supramolecular properties (Cantekin, de Greef, & Palmans, 2012).

Fluorescence and Dye Applications

The structure and electronic properties of benzene rings significantly influence the fluorescence characteristics of dyes and fluorophores. Studies on the relationship between the structure of benzene derivatives and their excitation wavelengths have revealed that the number of benzene rings and the presence of substituents can affect the fluorescence capabilities of these molecules. This insight into how structural modifications impact fluorescence could be relevant for exploring the fluorescent properties of this compound and its potential applications in biochemical assays, imaging, and sensor technology (Wen, 2022).

Safety and Hazards

properties

IUPAC Name |

4-[(2-bromo-6-fluorophenyl)methyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQNAYDNRWPWBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC=C2Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718443 |

Source

|

| Record name | 4-[(2-Bromo-6-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1345472-12-9 |

Source

|

| Record name | Morpholine, 4-[(2-bromo-6-fluorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-Bromo-6-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)

![1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B578560.png)

![7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B578562.png)